
Commercial Availability and Technical Guide for
4-Morpholinobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Morpholinobenzonitrile

Cat. No.: B077849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Morpholinobenzonitrile, a key

building block in medicinal chemistry. It details its commercial availability, provides key

technical data, outlines experimental protocols for its synthesis and characterization, and

discusses its relevance in biological pathways pertinent to drug discovery.

Commercial Availability and Suppliers
4-Morpholinobenzonitrile (CAS No. 10282-31-2) is readily available from a variety of

chemical suppliers catering to the research and development sector. It is typically offered in

purities of 97% or greater. The compound's molecular formula is C₁₁H₁₂N₂O, with a molecular

weight of 188.23 g/mol .

Below is a summary of representative suppliers and their typical product specifications.

Researchers are advised to consult the suppliers' websites for the most current pricing and

availability.
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Supplier Purity Specification
Available
Quantities

Storage Conditions

ChemScene ≥98% 2.5g, 5g, etc.
4°C, protect from

light[1]

Oakwood Chemical 97% 1g, 5g, 25g Room Temperature[2]

Sigma-Aldrich - - -

Note: This table is not exhaustive and represents a snapshot of available information. "-"

indicates data not readily available on the product page.

Physicochemical and Spectroscopic Data
A collection of key physical and spectral data for 4-Morpholinobenzonitrile is presented

below, compiled from supplier information and scientific literature.

Property Value Source

CAS Number 10282-31-2 ChemScene[1]

Molecular Formula C₁₁H₁₂N₂O
ChemScene, Oakwood

Chemical[1][2]

Molecular Weight 188.23 g/mol
ChemScene, Oakwood

Chemical[1][2]

Melting Point 82-83 °C US Patent 2008/0045708 A1

Purity ≥97-98%
Oakwood Chemical,

ChemScene[1][2]

Mass Spec (MS) m/z 188 (M⁺) US Patent 2008/0045708 A1

¹H NMR (CDCl₃)
δ 7.46 (dd, 2H), 6.81 (dd, 2H),

3.79 (t, 4H), 3.22 (t, 4H)
US Patent 2008/0045708 A1

¹³C NMR (CDCl₃)
δ 153.69, 133.71, 120.07,

114.26, 101.16, 66.65, 47.49
US Patent 2008/0045708 A1
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Experimental Protocols
Detailed methodologies for the synthesis and characterization of 4-Morpholinobenzonitrile
are provided below.

Synthesis of 4-Morpholinobenzonitrile from 4-
Fluorobenzonitrile
This protocol is adapted from a patented synthesis method.

Reaction Scheme:

Materials:

4-Fluorobenzonitrile

Morpholine

Water

Ethanol (for recrystallization, optional)

Procedure:

A mixture of morpholine (0.6 mol) and 4-fluorobenzonitrile (0.2 mol) is heated to 120°C.

The reaction progress is monitored until the conversion of 4-fluorobenzonitrile is complete

(approximately 5 hours).

After completion, water is added to the reaction mixture.

The resulting precipitate is filtered off.

The collected solid is washed with water.

The product is dried under a vacuum at 30°C to yield 4-Morpholinobenzonitrile.

For further purification, the crude product can be recrystallized from 50% aqueous ethanol.
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Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving a small amount of 4-Morpholinobenzonitrile in deuterated

chloroform (CDCl₃).

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Process the data to identify chemical shifts, multiplicities, and integration values.

Mass Spectrometry (MS):

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or

acetonitrile).

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with

liquid chromatography).

Acquire the mass spectrum to determine the molecular ion peak.

Role in Drug Discovery and Relevant Signaling
Pathways
4-Morpholinobenzonitrile serves as a valuable scaffold in the synthesis of various biologically

active molecules. The morpholine and benzonitrile moieties can be key pharmacophores or can

be further functionalized to interact with specific biological targets.

The Unfolded Protein Response (UPR) and IRE1α
Signaling
A significant area of interest for compounds containing the morpholine moiety is the modulation

of the Unfolded Protein Response (UPR). The UPR is a cellular stress response pathway

activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum

(ER). One of the key sensors in the UPR is the inositol-requiring enzyme 1α (IRE1α), a

transmembrane protein with both kinase and endoribonuclease (RNase) activity.
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Under ER stress, IRE1α dimerizes and autophosphorylates, leading to the activation of its

RNase domain. The activated RNase domain then unconventionally splices X-box binding

protein 1 (XBP1) mRNA. The spliced XBP1 mRNA is translated into a potent transcription

factor that upregulates genes involved in restoring ER homeostasis. However, chronic

activation of IRE1α can lead to apoptosis.[3][4][5][6][7]

Certain small molecules can inhibit the RNase activity of IRE1α, representing a potential

therapeutic strategy for diseases associated with ER stress, such as some cancers and

metabolic disorders. The morpholinobenzonitrile core is a feature in some reported IRE1α

inhibitors.

Below is a diagram illustrating the IRE1α signaling pathway of the Unfolded Protein Response.
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IRE1α signaling pathway of the Unfolded Protein Response.

General Synthetic Workflow for Drug Discovery
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The utility of 4-Morpholinobenzonitrile as a starting material in drug discovery often involves

its functionalization through various chemical reactions. A common strategy is the Suzuki-

Miyaura cross-coupling reaction, where the nitrile group can be transformed or the aromatic

ring can be further substituted. The resulting derivatives are then subjected to biological

screening to identify compounds with desired activities.

The following diagram outlines a general workflow for the synthesis and evaluation of new

chemical entities starting from a benzonitrile derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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